molecular formula C5H9F2NO B8211673 (4S)-3,3-difluorooxan-4-amine

(4S)-3,3-difluorooxan-4-amine

Cat. No.: B8211673
M. Wt: 137.13 g/mol
InChI Key: XUIYCWZNYHOCAI-BYPYZUCNSA-N
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Description

(4S)-3,3-difluorooxan-4-amine is an organic compound characterized by the presence of a difluoro-substituted oxane ring with an amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,3-difluorooxan-4-amine typically involves the fluorination of oxane derivatives followed by the introduction of the amine group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and optimizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S)-3,3-difluorooxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The difluoro groups can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can produce a variety of difluoro-substituted derivatives.

Scientific Research Applications

(4S)-3,3-difluorooxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-3,3-difluorooxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups and amine functionality contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-3,3-difluorooxan-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    (4S)-3,3-difluorooxan-4-thiol: Contains a thiol group in place of the amine.

    (4S)-3,3-difluorooxan-4-carboxylic acid: Features a carboxylic acid group at the fourth position.

Uniqueness

(4S)-3,3-difluorooxan-4-amine is unique due to its specific combination of difluoro substitution and amine functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(4S)-3,3-difluorooxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-9-2-1-4(5)8/h4H,1-3,8H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIYCWZNYHOCAI-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC([C@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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